molecular formula C24H42F3N3O7 B139066 Diethylenetriaminetriacetic Acid Trifluoroacetamide Tri(tert-butyl Ester) CAS No. 180152-84-5

Diethylenetriaminetriacetic Acid Trifluoroacetamide Tri(tert-butyl Ester)

Cat. No. B139066
M. Wt: 541.6 g/mol
InChI Key: FBVPJOYSURPZDJ-UHFFFAOYSA-N
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Description

“Diethylenetriaminetriacetic Acid Trifluoroacetamide Tri(tert-butyl Ester)” is a biochemical used for proteomics research . It has a molecular formula of C24H42F3N3O7 and a molecular weight of 541.6 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C24H42F3N3O7 . The IUPAC name for this compound is tert-butyl 2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]amino]acetate . Unfortunately, a 3D structure is not available as conformer generation is disallowed due to the compound being too flexible .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 541.6 g/mol . It has a computed XLogP3-AA value of 3.4, which is a measure of its lipophilicity . It has one hydrogen bond donor and twelve hydrogen bond acceptors . The compound has a rotatable bond count of 18, indicating a high degree of molecular flexibility . Its exact mass and monoisotopic mass are both 541.29748517 g/mol . The topological polar surface area is 115 Ų, and it has a heavy atom count of 37 .

Scientific Research Applications

Synthesis and Enzyme Inhibition

Diethylenetriaminetriacetic acid trifluoroacetamide tri(tert-butyl ester) is involved in the synthesis of oligo(gamma-glutamyl) conjugates of N10-propargyl-5,8-dideazafolic acid. These compounds are significant due to their inhibitory effect on human thymidylate synthase, an enzyme crucial for DNA synthesis. The tert-butyl group serves as a carboxyl protecting group, preventing transpeptidation and facilitating the synthesis process. The compounds exhibit increased inhibitory potency against thymidylate synthase, making them potential candidates for therapeutic applications in conditions where inhibition of DNA synthesis is desired (Pawełczak et al., 1989).

Chemoselective Deprotection and Synthesis

The compound plays a crucial role in the chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters under phase transfer catalysis conditions, leading to the synthesis of tert-butyl 2-aminocarboxylates. This process is significant for the preparation of aminocarboxylates, which are useful intermediates in the synthesis of various pharmaceutical and bioactive compounds. The method provides a reliable and efficient approach to obtain these compounds with high yields, demonstrating the compound's utility in synthetic organic chemistry (Albanese et al., 1997).

MRI Contrast Agent Development

Diethylenetriaminetriacetic acid trifluoroacetamide tri(tert-butyl ester) is also instrumental in the development of magnetic resonance imaging (MRI) contrast agents. Specifically, it is used in the synthesis of gadolinium-diethylenetriaminepentaacetic acid (Gd-DTPA)-terminated poly(propylene imine) dendrimers. These dendrimers, acting as contrast agents, enhance the quality of MRI by improving the visibility of internal structures. This advancement in MRI technology could lead to more precise and detailed diagnostic imaging, aiding in the early detection and treatment of various medical conditions (Langereis et al., 2004).

Future Directions

The future directions for the use of this compound are not specified in the search results. Given its use in proteomics research , it may have potential applications in the study of proteins and their roles in biological processes.

properties

IUPAC Name

tert-butyl 2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42F3N3O7/c1-21(2,3)35-17(31)14-29(11-10-28-20(34)24(25,26)27)12-13-30(15-18(32)36-22(4,5)6)16-19(33)37-23(7,8)9/h10-16H2,1-9H3,(H,28,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVPJOYSURPZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(CCNC(=O)C(F)(F)F)CCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42F3N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441289
Record name AGN-PC-0N61Y5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethylenetriaminetriacetic Acid Trifluoroacetamide Tri(tert-butyl Ester)

CAS RN

180152-84-5
Record name AGN-PC-0N61Y5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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